molecular formula C6H10Cl2N2O B2600445 2-(Aminomethyl)-4-pyridinol dihydrochloride CAS No. 1909347-87-0

2-(Aminomethyl)-4-pyridinol dihydrochloride

Cat. No.: B2600445
CAS No.: 1909347-87-0
M. Wt: 197.06
InChI Key: TVTNKPQLEUBFGO-UHFFFAOYSA-N
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Description

2-(Aminomethyl)-4-pyridinol dihydrochloride is a chemical compound with significant importance in various scientific fields. It is known for its unique structure, which includes an aminomethyl group attached to a pyridinol ring, and is commonly used in research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Aminomethyl)-4-pyridinol dihydrochloride typically involves the reaction of 4-pyridinol with formaldehyde and ammonium chloride under controlled conditions. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large reactors where the reactants are mixed and heated to specific temperatures. The reaction is monitored to ensure complete conversion of the starting materials to the desired product. The final product is then purified through crystallization or other separation techniques to obtain a high-purity compound.

Chemical Reactions Analysis

Types of Reactions

2-(Aminomethyl)-4-pyridinol dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines.

    Substitution: The aminomethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate are used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Various halogenating agents and catalysts are used to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include various derivatives of pyridinol, such as substituted pyridines and aminopyridines, which have applications in pharmaceuticals and agrochemicals.

Scientific Research Applications

2-(Aminomethyl)-4-pyridinol dihydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and as a ligand in biochemical assays.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of various compounds.

Mechanism of Action

The mechanism of action of 2-(Aminomethyl)-4-pyridinol dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The aminomethyl group allows it to form stable complexes with metal ions and other molecules, which can modulate biological pathways and chemical reactions. The compound’s ability to donate and accept electrons makes it a valuable tool in redox reactions and catalysis.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Aminomethyl)benzimidazole dihydrochloride
  • 2-(Aminomethyl)pyridine
  • 4-(Aminomethyl)pyridine

Uniqueness

Compared to similar compounds, 2-(Aminomethyl)-4-pyridinol dihydrochloride stands out due to its unique combination of the aminomethyl group and the pyridinol ring. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

2-(aminomethyl)-1H-pyridin-4-one;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O.2ClH/c7-4-5-3-6(9)1-2-8-5;;/h1-3H,4,7H2,(H,8,9);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVTNKPQLEUBFGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=CC1=O)CN.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1909347-87-0
Record name 2-(aminomethyl)-1,4-dihydropyridin-4-one dihydrochloride
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